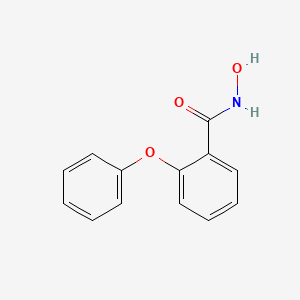

n-Hydroxy-2-phenoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

65765-03-9 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-hydroxy-2-phenoxybenzamide |

InChI |

InChI=1S/C13H11NO3/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15) |

InChI Key |

BAVHJZLGCYAXHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hydroxy 2 Phenoxybenzamide and Structural Analogues

Strategic Approaches to the Synthesis of the n-Hydroxy-2-phenoxybenzamide Core

The construction of the fundamental 2-phenoxybenzamide (B1622244) structure relies on key chemical transformations. These methods are designed to be efficient and adaptable, providing access to the core scaffold from which this compound is derived.

PhIO-Mediated Oxidation Reactions for Hydroxyphenoxybenzamide Scaffolds

A direct and metal-free approach to synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives involves the oxidation of 2-aryloxybenzamide precursors using iodosobenzene (B1197198) (PhIO). mdpi.comnih.gov This method is distinguished by its mild reaction conditions and broad applicability. nih.govnih.gov The optimal conditions for this transformation have been identified as using trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant, with a substrate-to-oxidant ratio of 1:2, conducted at room temperature. mdpi.comnih.gov

The proposed mechanism for this reaction begins with the oxidation of the substrate by PhIO, which leads to the formation of an oxonium intermediate. mdpi.com This is followed by an intramolecular nucleophilic attack from the amide's nitrogen atom, creating a six-membered intermediate. This intermediate then undergoes elimination, releasing iodobenzene (B50100) and ultimately yielding the target hydroxylated product after deprotonation. mdpi.com This synthetic route provides an efficient and environmentally friendly pathway to hydroxyphenoxybenzamide derivatives with high yields. mdpi.com

Table 1: Selected Yields of PhIO-Mediated Oxidation Reactions mdpi.com

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenoxybenzamide | 2-(4-Hydroxyphenoxy)benzamide | 72.9 |

| 2 | 2-(m-Tolyloxy)benzamide | 2-(4-Hydroxy-3-methylphenoxy)benzamide | 75.2 |

| 3 | 5-Methyl-2-phenoxybenzamide | 2-(4-Hydroxyphenoxy)-5-methylbenzamide | 60.0 |

| 4 | N-Cyclohexyl-5-fluoro-2-phenoxybenzamide | N-Cyclohexyl-5-fluoro-2-(4-hydroxyphenoxy)benzamide | 45.1 |

Ullmann and Amination Reaction Sequences

A more traditional and highly versatile route to the 2-phenoxybenzamide core involves a multi-step sequence that hinges on an Ullmann condensation followed by an amination reaction. mdpi.comnih.gov The Ullmann reaction, a copper-catalyzed C-O cross-coupling reaction, is a cornerstone for forming the diaryl ether linkage. scispace.commdpi.comwikipedia.org This typically involves the coupling of an aryl halide, such as 2-iodobenzoic acid or 2-chlorobenzoic acid, with a phenol (B47542) in the presence of a copper catalyst. nih.govscispace.com While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern methods often use soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.org

Once the 2-phenoxybenzoic acid core is synthesized, the next step is the formation of the amide bond (amination). This is typically achieved by coupling the carboxylic acid with a desired amine. nih.govresearchgate.net The carboxylic acid is often activated first to facilitate the reaction. For example, coupling agents like 2-chloro-N-methylpyridinium iodide can be used to form the amide under basic conditions. nih.govresearchgate.net This sequential approach allows for significant diversity, as various substituted phenols and amines can be used to generate a wide array of 2-phenoxybenzamide analogues. researchgate.net

A representative synthetic pathway can be summarized as:

Esterification: An ortho-halobenzoic acid (e.g., ortho-iodobenzoic acid) is converted to its methyl ester. mdpi.com

Ullmann Condensation: The resulting ester undergoes a copper-catalyzed Ullmann reaction with a phenol to form the 2-phenoxybenzoic acid methyl ester. mdpi.comnih.gov

Amination: The ester is then converted to the final 2-phenoxybenzamide derivative via an amination reaction. mdpi.com

Esterification Techniques in Benzamide (B126) Derivative Synthesis

Esterification plays a crucial, albeit preparatory, role in the synthesis of benzamide derivatives. It is often employed to create an ester intermediate, such as ortho-phenoxybenzoic acid methyl ester, which can be more readily purified or derivatized before its conversion to the final amide. mdpi.com The direct amidation of unactivated esters can be challenging, often requiring harsh conditions. google.com Therefore, converting a carboxylic acid to an ester serves as a strategic step.

Several esterification methods are available. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common choice. nih.gov Another widely used method is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under mild conditions. mdpi.com

In the context of this compound synthesis, the 2-phenoxybenzoic acid intermediate can be esterified, and this ester can then be subjected to an amine-ester exchange reaction to produce the desired benzamide substrate, which can then undergo further transformations. mdpi.com

Derivatization and Diversification of the this compound Skeleton

Once the core 2-phenoxybenzamide structure is obtained, it can be further modified to produce a wide range of structural analogues. This derivatization is key to exploring structure-activity relationships and fine-tuning the properties of the molecule.

Synthesis of Substituted Phenoxybenzamide Analogues

The diversification of the phenoxybenzamide skeleton can be achieved by introducing various substituents on either of the aromatic rings or on the amide nitrogen. A common strategy involves preparing a library of substituted anilines or other amines and coupling them with a common 2-phenoxybenzoic acid precursor. nih.govresearchgate.net

For instance, derivatives have been prepared where the terminal piperazinyl hydrogen of a precursor was substituted with different functional groups. nih.gov These modifications include:

Acylation: Treatment with reagents like acetyl chloride or pivaloyl chloride to yield acylated derivatives. nih.gov

Formylation: A Reimer-Tiemann reaction using sodium ethanolate (B101781) and chloroform (B151607) to introduce a formyl group. nih.gov

Carboxamide Formation: Reaction with potassium cyanate (B1221674) in a mildly acidic environment. nih.gov

N,N-dimethylation: Achieved by reacting with 1,1′-carbonyldiimidazole and dimethylamine (B145610) hydrochloride. nih.gov

These derivatized amine fragments are then coupled with the 2-phenoxybenzoic acid core to produce the final substituted benzamide analogues. nih.gov

Table 2: Examples of Reagents for Phenoxybenzamide Derivatization nih.gov

| Reagent(s) | Functional Group Introduced |

|---|---|

| Acetyl chloride | Acetyl |

| Pivaloyl chloride | Pivaloyl |

| Sodium ethanolate, Chloroform | Formyl |

| Potassium cyanate | Carboxamide |

| 1,1′-Carbonyldiimidazole, Dimethylamine HCl | N,N-Dimethylcarboxamide |

Incorporation of N-Hydroxyl Functionality into Benzamide Structures

The final and defining step in the synthesis of this compound is the introduction of the N-hydroxyl group to form a hydroxamic acid. This transformation is typically performed on a precursor such as an ester or an activated carboxylic acid. The most common method for this conversion is the reaction with hydroxylamine (B1172632) (NH₂OH) or one of its protected forms. ias.ac.in

For example, the synthesis of N-hydroxy-2-phenoxyacetamide has been achieved by reacting the corresponding precursor with hydroxylamine. ias.ac.in Similarly, other complex hydroxamic acids have been synthesized by treating a suitable precursor with an aqueous solution of hydroxylamine, often in the presence of a base like sodium hydroxide. wikipedia.org

The use of protected hydroxylamine reagents is another viable strategy. For instance, N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) can react with alkyl bromides, and the resulting intermediate can be deprotected under acidic conditions to yield the alkoxyamine. nih.gov While this specific example leads to an O-substituted product, similar principles of using protected hydroxylamines can be applied in N-hydroxylation to control reactivity and improve yields. The lability of the N-O bond means that this step is often one of the final transformations in a synthetic sequence. mdpi.com

Mechanistic Investigations of N Hydroxy 2 Phenoxybenzamide Action

Identification of Direct Molecular Targets

The initial point of interaction for n-Hydroxy-2-phenoxybenzamide within the cell is a specific class of enzymes, rather than cell surface receptors. Its activity stems from direct engagement with the active sites of these intracellular proteins.

Enzyme Active Site Interactions

This compound is characterized as a novel, broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes. hemonc.orgdrugbank.com Its mechanism of action is centered on the potent inhibition of multiple HDAC isoforms, which are crucial regulators of gene expression. hemonc.org The compound's hydroxamic acid group is critical for its inhibitory function, as it binds to the zinc (Zn2+) ion within the active site of HDAC enzymes. nih.gov This interaction blocks the catalytic function of the enzymes, preventing them from removing acetyl groups from the lysine (B10760008) residues of histone and non-histone proteins. hemonc.orgpnas.org

Abexinostat is a pan-HDAC inhibitor, showing activity against Class I and Class II HDACs. nih.govresearchgate.net It potently inhibits several isoforms, with specific inhibitory constants (Ki) demonstrating high affinity for HDACs 1, 2, 3, 6, and 10, and a lower affinity for HDAC8. nih.govapexbt.commedchemexpress.com The inhibition of these enzymes leads to the accumulation of acetylated proteins within the cell, which is a primary trigger for its downstream effects. pnas.orgapexbt.com In addition to HDACs, Abexinostat has been found to inhibit the hydrolase activity of metallo-β-lactamase domain-containing protein 2 (MBLAC2). medchemexpress.com

| Enzyme/Target | Inhibitory Constant (Ki / IC50) | Reference(s) |

|---|---|---|

| HDAC1 | 7 nM (Ki) | apexbt.com, medchemexpress.com, ebi.ac.uk |

| HDAC2 | 19 nM (Ki) | apexbt.com |

| HDAC3/SMRT | 8.2 nM (Ki) | apexbt.com |

| HDAC6 | 17 nM (Ki) | apexbt.com |

| HDAC8 | 280 nM (Ki) | nih.gov, apexbt.com |

| HDAC10 | 24 nM (Ki) | apexbt.com |

| MBLAC2 | <10 nM (EC50) | medchemexpress.com |

Receptor Binding Site Characterization

Current research indicates that the direct molecular targets of this compound are intracellular HDAC enzymes, not specific cell surface receptors. nih.govthno.org Its mode of action does not involve direct binding to receptors such as adrenergic or muscarinic acetylcholine (B1216132) receptors. researchgate.netcancer.gov Instead, the compound's effects on cellular signaling pathways that are often initiated by receptor activation are a downstream consequence of its primary enzymatic inhibition. For example, Abexinostat has been shown to inhibit Gαq-PLCβ3-mediated calcium signaling, but it achieves this indirectly by increasing the expression of Regulator of G-protein Signaling 2 (RGS2), a protein that modulates G-protein-coupled receptor signaling. nih.govthno.org This upregulation of RGS2 is a result of the epigenetic changes induced by HDAC inhibition. thno.org

Downstream Cellular and Biochemical Pathways

The inhibition of HDAC enzymes by this compound sets off a cascade of events, altering multiple cellular pathways that govern cell growth, survival, and metabolism.

Regulation of Cell Proliferation and Survival Signaling Pathways

Abexinostat demonstrates potent anti-proliferative effects across a wide array of cancer cell lines. apexbt.comresearchgate.net Its activity is mediated through the induction of cell cycle arrest, either at the G1/S or G2/M transition, and the initiation of apoptosis (programmed cell death). medchemexpress.comaacrjournals.orgnih.gov The induction of apoptosis has been shown to be dependent on the activation of caspase-8 and the adaptor molecule Fas-associated death domain (FADD). nih.govebi.ac.uk

A key mechanism in this process is the suppression of critical cell survival signaling pathways. Research has demonstrated that Abexinostat can down-regulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and survival. nih.govnih.govspandidos-publications.com By inhibiting this pathway, Abexinostat promotes apoptosis in malignant glioma cells. nih.govnih.gov Furthermore, the compound significantly reduces the expression of proteins involved in DNA double-strand break repair, most notably RAD51. pnas.orgoncotarget.comwikipedia.org This inhibition of DNA repair machinery not only contributes to its direct anti-cancer activity but also sensitizes cells to DNA-damaging agents like ionizing radiation. pnas.orgoncotarget.comnih.gov

Impact on Gene Expression and Protein Acetylation

The fundamental mechanism of this compound action is the alteration of the cellular acetylation state. As a potent HDAC inhibitor, it causes a dose-dependent accumulation of acetylated histone proteins, particularly histone H3, and non-histone proteins such as α-tubulin. hemonc.orgnih.govapexbt.comaacrjournals.orgnih.gov This hyperacetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. hemonc.org

This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressor genes. hemonc.org For instance, Abexinostat treatment leads to the increased expression of the cyclin-dependent kinase inhibitor p21, which plays a pivotal role in cell cycle arrest. apexbt.comiiarjournals.org Conversely, it suppresses the expression of oncogenes and other key cellular proteins. Studies have shown it downregulates the transcription of RAD51, involved in DNA repair, and Enhancer of Zeste 2 (EZH2), a histone methyltransferase often overexpressed in cancer. pnas.orgnih.gov It also activates the expression of Regulator of G-protein Signaling 2 (RGS2), which in turn inhibits calcium signaling pathways. nih.govthno.org These changes in gene expression are the direct link between HDAC inhibition and the observed cellular responses.

| Protein/Gene | Effect of Abexinostat | Downstream Consequence | Reference(s) |

|---|---|---|---|

| Histone H3 | Increased Acetylation | Chromatin remodeling, altered gene expression | hemonc.org, nih.gov, aacrjournals.org, oncotarget.com |

| α-tubulin | Increased Acetylation | Potential effects on microtubule stability | pnas.org, nih.gov, nih.gov |

| p21 | Upregulation | Cell cycle arrest | iiarjournals.org, apexbt.com, medchemexpress.com |

| RAD51 | Downregulation | Inhibition of homologous recombination DNA repair | pnas.org, aacrjournals.org, oncotarget.com |

| EZH2 | Downregulation | Inhibition of tumor proliferation | nih.gov, nih.gov |

| RGS2 | Upregulation | Inhibition of calcium signaling | nih.gov, thno.org |

| PI3K/Akt/mTOR Pathway Proteins | Downregulation | Promotion of apoptosis | nih.gov, nih.gov, spandidos-publications.com |

| ErbB2 | Downregulation | Inhibition of tumor cell growth in GBCa | nih.gov, ebi.ac.uk |

Metabolic Pathway Perturbations

Emerging evidence suggests that this compound also perturbs cellular metabolic pathways. In lymphoma cell lines, metabolomic profiling revealed that Abexinostat treatment led to a significant decrease in the pool sizes of a majority of measured metabolites, indicating a widespread disruption of cellular metabolism. mdpi.com Studies in breast cancer have also implicated Abexinostat in the alteration of metabolic pathways, including oxidative phosphorylation and glycolysis/gluconeogenesis. researchgate.net

The mechanism for this metabolic disruption may be linked to the depletion of acetyl-CoA, the essential substrate for acetylation reactions, which becomes heavily consumed during the hyperacetylation state induced by HDAC inhibitors. biorxiv.org Furthermore, HDAC8, an enzyme inhibited by Abexinostat, is known to modulate the transcriptional activity of estrogen-related receptor α (ERRα), which is involved in regulating glycolysis and oxidative phosphorylation. mdpi.com The metabolic pathway of Abexinostat itself is primarily through glucuronidation. researchgate.net These findings suggest that the compound's anti-cancer effects may be partially mediated by inducing a state of lethal metabolic stress within cancer cells. biorxiv.org

Structure Activity Relationship Sar Elucidations

Influence of Phenoxy and Benzamide (B126) Core Substitutions on Activity

The core structure of n-hydroxy-2-phenoxybenzamide, consisting of a phenoxy group linked to a benzamide moiety, serves as a versatile scaffold for medicinal chemists. Alterations to this core, including the position of hydroxyl groups, the introduction of halogens and other electron-withdrawing groups, and variations in appended aryl and alkyl groups, have been systematically investigated to optimize biological activity.

Positional Isomerism of Hydroxyl Groups

The placement of hydroxyl (–OH) groups on the aromatic rings of this compound analogs is a critical determinant of their biological activity. evitachem.comcreative-chemistry.org.uk The hydroxyl groups can enhance solubility and provide key interaction points with biological targets through hydrogen bonding. evitachem.com

For instance, in a series of kappa opioid receptor antagonists, a 2-hydroxy substituent on the benzamide phenyl ring of an N-substituted piperazine (B1678402) analog resulted in a compound with a Ke of 1.06 nM and high selectivity. acs.org Similarly, a 2-hydroxy-5-methylphenoxy analog also demonstrated high selectivity with a Ke of 0.61 nM. acs.org In contrast, a 4-hydroxyphenoxy analog showed significantly lower binding affinity with a Ke of 8.6 nM. acs.org

The position of the hydroxyl group can also influence the stability of different conformations of the molecule. Computational studies on related compounds have shown that the presence and location of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which stabilize certain conformers that may be more or less biologically active. researchgate.net

The following table summarizes the effect of hydroxyl group position on the kappa opioid receptor antagonist activity of selected this compound analogs. acs.org

Table 1: Effect of Hydroxyl Group Position on Kappa Opioid Receptor Antagonist Activity

| Compound Analogue | Substituent Position | Ke (nM) |

|---|---|---|

| 11c | 2-hydroxyphenoxy | 1.06 |

| 11p | 2-hydroxy-5-methylphenoxy | 0.61 |

| 11n | 4-hydroxyphenoxy | 8.6 |

Halogenation and Electron-Withdrawing Group Effects

The introduction of halogens and other electron-withdrawing groups onto the phenoxy or benzamide rings can significantly modulate the biological activity of this compound derivatives. These modifications can alter the electronic properties of the molecule, influencing its binding affinity to target proteins and its pharmacokinetic properties.

For example, in a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, a 4-fluoro substitution on the phenoxy ring was found to be generally advantageous for activity. mdpi.com The 4-fluorophenoxy substituent led to improved antiplasmodial activity and selectivity compared to the unsubstituted phenoxy analog. mdpi.com

In another study on PARP10 inhibitors, the replacement of a carbamoyl (B1232498) group with a nitrile, an electron-withdrawing group, resulted in a compound with a different selectivity profile against various PARP enzymes. nih.gov Furthermore, the introduction of a chlorine atom at the 5-position of the benzamide ring in a series of 2-(4-hydroxy-3-methylphenoxy)benzamide derivatives was synthesized, indicating the exploration of halogenation in this scaffold. mdpi.com

The table below illustrates the impact of halogenation on the antiplasmodial activity of a 2-phenoxybenzamide derivative. mdpi.com

Table 2: Effect of 4-Fluoro Substitution on Antiplasmodial Activity

| Compound | Phenoxy Ring Substituent | PfNF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| 1 | 4-Fluoro | Not specified, but used as a reference for high activity | High |

| 55 | Unsubstituted | 4.662 | 19.27 |

Variations in Aryl and Alkyl Moieties

Modifications to the aryl and alkyl groups attached to the core this compound structure have a profound impact on biological activity. These changes can affect the molecule's size, shape, lipophilicity, and ability to interact with the target's binding pocket.

In the development of kappa opioid receptor antagonists, a series of N-substituted piperazine analogues of 4-phenoxybenzamide were synthesized. nih.gov The nature of the substituent on the piperazine ring was found to be crucial for activity. For instance, an N-pivaloyl group on a piperazinyl derivative of a 2-phenoxybenzamide showed sub-micromolar antiplasmodial activity. mdpi.com

Furthermore, the replacement of a piperazinyl moiety with amino groups led to a remarkable decrease in activity, with 3-amino and 4-amino analogues being the least active compounds tested. mdpi.com In another example, variations in the alkyl chain connecting to the benzamide nitrogen have been explored. A series of β-chloroethylamines structurally related to phenoxybenzamine (B1677643) were synthesized and evaluated for their activity at α-adrenoceptors. nih.gov

The following table provides examples of how variations in aryl and alkyl moieties influence the antiplasmodial activity of 2-phenoxybenzamide derivatives. mdpi.com

Table 3: Influence of Aryl and Alkyl Moiety Variations on Antiplasmodial Activity

| Compound | Moiety Variation | PfNF54 IC50 (µM) |

|---|---|---|

| 19, 56 | N-pivaloylpiperazinyl | 0.6172–0.6593 |

| 50, 51 | 3-amino and 4-amino | 51.49–51.85 |

Role of the N-Hydroxyl Group in Biological Efficacy

The N-hydroxyl group (–N-OH) of this compound is a key functional group that often plays a critical role in the compound's biological efficacy. This group can act as a hydrogen bond donor and acceptor, and its presence can significantly influence the molecule's interaction with biological targets, such as enzymes and receptors.

In many classes of biologically active compounds, the N-hydroxyl group is essential for activity. For example, in the context of histone deacetylase (HDAC) inhibitors, the hydroxamic acid moiety (of which the N-hydroxyl group is a part) is a crucial zinc-binding group, chelating the zinc ion in the active site of the enzyme. While direct evidence for this compound's mechanism is not provided in the search results, the importance of the N-hydroxyl group in similar molecules is well-established.

Computational studies on N-hydroxy-glyphosate have shown that the N-hydroxyl group contributes to the stability of the molecule through the formation of strong intramolecular hydrogen bonds. researchgate.net This stabilization can favor a bioactive conformation, enhancing the compound's inhibitory activity. researchgate.net The predicted biologically active conformation of N-hydroxy-glyphosate showed higher stability compared to its N-amino analog, suggesting the N-hydroxyl group's contribution to a more favorable energetic state for binding. researchgate.net

The ability of the N-hydroxyl group to form hydrogen bonds is a recurring theme in structure-activity relationship studies of various bioactive molecules. evitachem.com These interactions are often crucial for anchoring the ligand within the binding site of a protein, thereby modulating its function.

Conformational Dynamics and Activity

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical for its biological activity. The ability of this compound and its analogs to adopt specific conformations allows them to fit into the binding sites of their biological targets.

Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to understand the conformational preferences of drug candidates and their interactions with proteins. researchgate.net These studies can predict the most stable conformations (low-energy conformers) and the likely bioactive conformation. researchgate.net

For instance, the stability of ligand-protein complexes can be assessed through molecular dynamics simulations, with parameters like the root-mean-square deviation (RMSD) indicating the structural stability of the complex over time. researchgate.net The identification of low-energy conformations that provide insights into target inhibition is a key aspect of this analysis. researchgate.net

The presence of specific functional groups, such as the N-hydroxyl group, can influence the conformational landscape of a molecule by participating in intramolecular hydrogen bonds, which can stabilize certain conformations over others. researchgate.net The relative energies of different conformers, including the bioactive conformer, can be calculated to understand the energetic favorability of the binding-competent state. researchgate.net

Computational Chemistry and Rational Design

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianjpr.comjscimedcentral.com This method is instrumental in identifying potential biological targets for a ligand and understanding the specific interactions that govern its binding affinity. asianjpr.comjscimedcentral.com

In the study of n-Hydroxy-2-phenoxybenzamide and its analogs, molecular docking has been employed to investigate their binding to various protein targets. For instance, docking studies on pyrazol-5-yl-phenoxybenzamide derivatives, which share a similar phenoxybenzamide scaffold, have provided insights into their interaction with succinate (B1194679) dehydrogenase (SDH). acs.org These studies revealed that the compounds interact with SDH through a combination of hydrogen bonding, π-cation, and π-π interactions, offering a plausible mechanism for their observed antifungal activity. acs.org

Similarly, molecular docking has been utilized to explore the binding modes of phenoxybenzamide analogs with other targets, such as the kappa opioid receptor. acs.org An overlay of a phenoxybenzamide analog with a known ligand, JDTic, in the human κ opioid receptor suggested that while both compounds occupy a similar region of the binding pocket, their specific binding modes may differ. acs.org This highlights the utility of docking in discerning subtle differences in ligand-receptor interactions that can influence biological activity. acs.org

Furthermore, docking studies have been instrumental in understanding the structure-activity relationships of phenoxybenzamide-related β-chloroethylamines as α-adrenoceptor antagonists. nih.gov By modeling the binding of these compounds to the receptor, researchers can rationalize the observed differences in potency and selectivity among a series of analogs. nih.gov

The insights gained from molecular docking studies are crucial for the rational design of new this compound derivatives with improved affinity and selectivity for their intended biological targets.

Table 1: Examples of Molecular Docking Studies on Phenoxybenzamide Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Pyrazol-5-yl-phenoxybenzamides | Succinate Dehydrogenase (SDH) | Hydrogen bonding, π-cation, π-π interactions | acs.org |

| Phenoxybenzamide analogues | Kappa Opioid Receptor | Occupation of the same general region as JDTic, but with different binding modes. | acs.org |

| Phenoxybenzamide-related β-chloroethylamines | α-Adrenoceptors | Elucidation of structure-activity relationships. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

For derivatives related to this compound, QSAR studies have been valuable in understanding the structural features that contribute to their biological effects. For example, a study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, which share the N-hydroxy-acetamide moiety, successfully used 2D autocorrelation descriptors to model their inhibitory activity against various matrix metalloproteinases (MMPs). nih.gov The models, developed using both multiple linear regression and Bayesian-regularized neural networks, demonstrated good predictive ability, with cross-validation coefficients (Q²) greater than 0.7 for all models. nih.gov This indicates that the models can reliably predict the MMP inhibitory activity of new compounds in this class.

The development of QSAR models for phenoxybenzamide derivatives has also been explored in the context of their antiplasmodial activity. mdpi.com By analyzing a series of 2-phenoxybenzamides, researchers have identified key structural determinants for their activity against Plasmodium falciparum. mdpi.com These studies revealed that the substitution pattern of the anilino part of the molecule and the size of the substituents have a strong influence on both the antiplasmodial activity and cytotoxicity. mdpi.com

The predictive power of QSAR models makes them a powerful tool in the rational design of this compound derivatives with enhanced biological activity and improved safety profiles.

Table 2: QSAR Modeling of Related Hydroxyacetamide and Phenoxybenzamide Derivatives

| Compound Series | Biological Activity | Modeling Technique | Key Findings | Reference |

| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinase (MMP) inhibition | 2D autocorrelation descriptors, MLR, BRANN | Models with high predictive power (Q² > 0.7) were developed. | nih.gov |

| 2-Phenoxybenzamide (B1622244) derivatives | Antiplasmodial activity against P. falciparum | Structure-activity relationship analysis | Substitution pattern of the anilino moiety and substituent size are crucial for activity. | mdpi.com |

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov

In the context of this compound and related structures, pharmacophore models can be developed based on the structures of known active compounds or from the ligand-binding site of a target protein. nih.gov For instance, the diphenyl ether molecular pharmacophore has been a significant starting point for the development of fungicidal compounds. acs.org

Virtual screening campaigns based on pharmacophore models have proven to be an effective strategy for hit identification. researchgate.net This approach can significantly increase the hit rate of a screening campaign compared to random screening. researchgate.net For example, a virtual screening approach can improve the hit rate by a significant fold, demonstrating its efficiency in identifying potential small molecule antagonists. researchgate.net

The development of a pharmacophore model for this compound would involve identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its biological activity. This model could then be used to screen virtual libraries of compounds to identify novel scaffolds with the potential for similar or improved activity.

Table 3: Key Pharmacophoric Features in Drug Design

| Feature | Description | Importance in Binding |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to a hydrogen bond. | Forms specific interactions with protein residues. |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom in a hydrogen bond. | Crucial for molecular recognition and binding affinity. |

| Hydrophobic Region | A nonpolar region of the molecule. | Interacts with hydrophobic pockets in the target protein. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking and other non-covalent interactions. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the conformational preferences of a molecule like this compound is essential, as its three-dimensional shape plays a critical role in its interaction with biological targets. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of a ligand and its target, providing insights into the binding process and the stability of the ligand-receptor complex. nih.gov

Furthermore, MD simulations can be used to assess the stability of predicted binding modes obtained from molecular docking. By simulating the docked complex in a dynamic environment, researchers can evaluate whether the key interactions are maintained over time, thus providing a more realistic picture of the binding event. researchgate.net The application of MD simulations to this compound could provide valuable information about its flexibility, preferred conformations in solution, and the dynamic nature of its interactions with biological targets, thereby aiding in the design of more effective therapeutic agents. mdpi.com

Future Perspectives and Research Directions

Strategic Design of Next-Generation n-Hydroxy-2-phenoxybenzamide Analogues

The development of next-generation analogues of this compound is a key area of future research, focusing on enhancing potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers a versatile scaffold for chemical modification. Strategic design will likely involve a multi-pronged approach, leveraging established structure-activity relationships (SAR) within the phenoxybenzamide class.

One primary strategy will be the systematic substitution on both the phenoxy and benzamide (B126) rings. The introduction of various functional groups, such as halogens, alkyl, and alkoxy moieties, can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. For instance, the synthesis of derivatives like N-butyl-5-methyl-2-(m-tolyloxy)benzamide and N-cyclohexyl-5-fluoro-2-phenoxybenzamide has demonstrated the feasibility of such modifications. mdpi.com The exploration of a diverse range of substituents will be crucial in mapping the chemical space and identifying key pharmacophoric features.

Another promising avenue is the incorporation of heterocyclic moieties. Heterocyclic rings are prevalent in many pharmaceuticals and can significantly impact a compound's biological activity and metabolic stability. mdpi.com Analogues incorporating rings such as thiophene, pyridine, or piperazine (B1678402) could lead to novel intellectual property and potentially new therapeutic applications. The synthesis of compounds like N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide serves as a precedent for this approach. chemsrc.com

Furthermore, the design of analogues can be guided by computational modeling and structure-based drug design. By identifying and characterizing the biological targets of this compound, researchers can use in silico methods to predict the binding affinity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. This approach can accelerate the discovery process and reduce the reliance on extensive empirical screening.

A summary of potential strategic modifications for next-generation analogues is presented in the table below.

| Modification Strategy | Rationale | Example from Literature (Related Compounds) |

| Aromatic Ring Substitution | Modulate electronic and steric properties to enhance target binding and selectivity. | N-cyclohexyl-5-fluoro-2-phenoxybenzamide mdpi.com |

| Amide N-Substitution | Influence pharmacokinetic properties such as solubility and membrane permeability. | N-butyl-2-phenoxybenzamide mdpi.com |

| Incorporation of Heterocycles | Introduce novel pharmacophoric features and improve metabolic stability. | N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxybenzamide chemsrc.com |

| Bioisosteric Replacement | Replace functional groups to improve properties while maintaining biological activity. | Replacement of a phenyl ring with a bioisosteric heterocycle. |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the direct therapeutic applications of this compound are not yet extensively defined, the broader class of phenoxybenzamide derivatives has shown a range of biological activities, suggesting fertile ground for future investigation. A key area of exploration will be in oncology. Related compounds have demonstrated anticancer properties, and future research should systematically screen this compound and its analogues against a panel of cancer cell lines. nih.gov Mechanistic studies to identify the specific cellular pathways affected will be crucial. For example, some phenoxybenzamides have been investigated as inhibitors of signal transduction pathways that are dysregulated in cancer. google.com

Another promising therapeutic area is in the modulation of receptor systems in the central nervous system. For instance, certain N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been identified as selective kappa opioid receptor antagonists. acs.org This suggests that this compound derivatives could be explored for their potential in treating conditions such as depression, anxiety, and addiction.

The anti-inflammatory and immunomodulatory potential of this compound class also warrants investigation. Inflammation is a key component of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Screening for activity against key inflammatory mediators and pathways could uncover novel applications.

Advanced Methodological Approaches in Chemical Biology

To fully elucidate the therapeutic potential and mechanism of action of this compound and its analogues, the application of advanced methodological approaches in chemical biology will be indispensable.

Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level understanding of the biological effects of a compound. researchgate.net Transcriptomic analysis, for example, can reveal changes in gene expression in response to treatment with this compound, providing clues about its mechanism of action. Proteomics can identify the protein targets of the compound and its effect on protein expression and post-translational modifications. researchgate.net Metabolomic profiling can shed light on how the compound alters cellular metabolism. uwaterloo.ca The integration of these omics datasets will provide a comprehensive picture of the compound's biological activity and potential off-target effects.

Advanced Imaging and Spectroscopic Techniques for Mechanistic Studies

Advanced imaging and spectroscopic techniques are powerful tools for studying the interactions of small molecules with their biological targets in a cellular or in vivo context. nih.gov Techniques such as fluorescence microscopy, using tagged versions of this compound, could visualize its subcellular localization and interaction with specific proteins.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the binding of this compound to its target proteins, guiding further rounds of rational drug design. acs.org Furthermore, advanced mass spectrometry techniques can be employed for quantitative analysis of the compound and its metabolites in biological samples, providing crucial pharmacokinetic data. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.